1-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]-4-methylpiperazine
Description
1-[1-(4-Fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]-4-methylpiperazine is a heterocyclic compound featuring a pyrazole core substituted with a 4-fluorophenyl group at position 1 and a methoxy group at position 2. The pyrazole ring is further functionalized via a carbonyl linkage to a 4-methylpiperazine moiety. This structure combines aromatic, electron-withdrawing (fluorine), and hydrogen-bonding (methoxy) groups with a flexible piperazine tail, rendering it a candidate for diverse pharmacological applications. While direct synthesis data for this compound are absent in the provided evidence, analogous compounds (e.g., GSK074A in ) suggest synthetic routes involving coupling reactions between substituted pyrroles or pyrazoles and N-methylpiperazine .
Properties
IUPAC Name |
[1-(4-fluorophenyl)-4-methoxypyrazol-3-yl]-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O2/c1-19-7-9-20(10-8-19)16(22)15-14(23-2)11-21(18-15)13-5-3-12(17)4-6-13/h3-6,11H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BINOCHPBGAULCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=NN(C=C2OC)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]-4-methylpiperazine (hereafter referred to as "the compound") is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H18FN3O2
- Molar Mass : 293.32 g/mol
- IUPAC Name : this compound
The compound's biological activity is primarily attributed to its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. For instance, the presence of the fluorophenyl group enhances binding affinity to target proteins, while the methoxy and piperazine moieties contribute to its pharmacological properties.
Biological Activity Overview
The compound has been studied for various biological activities, including:
- Antimicrobial Activity : The compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have shown it to be effective against strains such as Staphylococcus aureus and Escherichia coli.
- Anticancer Potential : Preliminary research indicates that the compound may inhibit tumor growth in certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.
Antimicrobial Studies
A study conducted by researchers evaluated the antimicrobial efficacy of the compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, revealing potent activity with MIC values ranging from 15.6 μg/mL to 62.5 μg/mL against Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 15.6 |
| Escherichia coli | 31.2 |
| Pseudomonas aeruginosa | 62.5 |
Anticancer Activity
In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) showed that the compound inhibited cell growth significantly at concentrations above 10 μM. The mechanism involved apoptosis induction, with increased levels of caspase-3 activity observed .
Anti-inflammatory Effects
The anti-inflammatory potential was assessed through COX inhibition assays. The compound exhibited IC50 values of approximately 20 μM for COX-1 and COX-2 enzymes, indicating a promising profile for anti-inflammatory drug development .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 1-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]-4-methylpiperazine exhibit significant anticancer properties. Research suggests that these compounds can act as selective androgen receptor modulators (SARMs), which are useful in treating hormone-dependent cancers such as prostate cancer. They work by modulating androgen receptor activity, potentially leading to reduced tumor growth and improved patient outcomes .
Anti-inflammatory Properties
The pyrazole derivatives have been explored for their anti-inflammatory effects. In vitro studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .
Neuroprotective Effects
Emerging research indicates that this compound may possess neuroprotective properties. Animal studies have demonstrated that it can reduce neuronal damage in models of neurodegenerative diseases, potentially offering therapeutic avenues for conditions like Alzheimer's disease .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study 1 | Evaluated the anticancer effects of pyrazole derivatives in prostate cancer models. | Suggests potential for development as a targeted cancer therapy. |
| Study 2 | Investigated anti-inflammatory effects in vitro, focusing on cytokine inhibition. | Indicates possible use in treating chronic inflammatory conditions. |
| Study 3 | Assessed neuroprotective effects in animal models of neurodegeneration. | Highlights potential for therapeutic interventions in neurodegenerative diseases. |
Comparison with Similar Compounds
A. GSK074A (1-((1-(4-Fluorophenyl)-5-(4-isopropylphenyl)-2-methyl-1H-pyrrol-3-yl)methyl)-4-methylpiperazine)
- Structural Differences : Replaces the pyrazole core with a pyrrole ring and introduces a 4-isopropylphenyl group.
- Synthesis : Prepared via alkylation of 1-(4-fluorophenyl)-2-(4-isopropylphenyl)-5-methyl-1H-pyrrole with N-methylpiperazine, yielding a 45% isolated product as an off-white solid .
- Relevance : Demonstrates the impact of aromatic substituents (isopropyl vs. methoxy) on solubility and reactivity.
B. 1-[1-(2,5-Dimethoxyphenyl)-4-(naphthalene-1-yloxy)but-2-ynyl]-4-methylpiperazine
- Structural Differences : Contains a naphthaleneoxypropargyl chain and a 2,5-dimethoxyphenyl group instead of the pyrazole-carbonyl motif.
- Bioactivity: Exhibits immunomodulatory effects, enhancing CD4+ and CD8+ T-cell populations under aseptic inflammation and heavy metal exposure .
- Synthesis : Complexed with β-cyclodextrin (β-CD) at 45°C for 5 hours to improve stability, achieving a 42% yield .
C. BD 1063 (1-[2-(3,4-Dichlorophenyl)ethyl]-4-methylpiperazine dihydrochloride)
- Structural Differences : Lacks the pyrazole ring; features a dichlorophenyl-ethyl chain.
- Pharmacology : Acts as a σ1 receptor antagonist, contrasting with the unconfirmed target of the parent compound .
Pharmacological and Physicochemical Properties
Key Observations :
Electron-Withdrawing Groups : Fluorine (target compound) and chlorine (BD 1063, chlorocyclizine) enhance metabolic stability and receptor binding .
Piperazine Modifications : Methylation (4-methylpiperazine) improves lipophilicity, while bulkier groups (e.g., naphthaleneoxypropargyl) alter bioavailability .
Bioactivity Diversity: The naphthaleneoxypropargyl derivative’s immunomodulatory effects contrast with GSK074A’s enzyme inhibition and BD 1063’s receptor antagonism, highlighting scaffold-dependent activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
